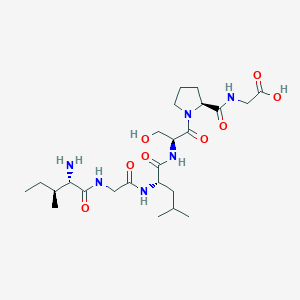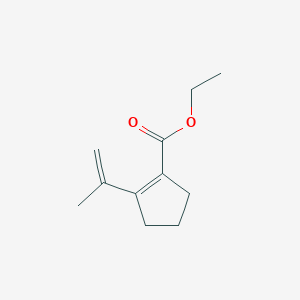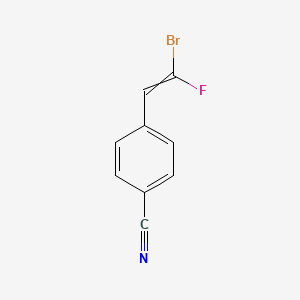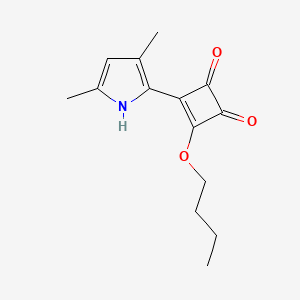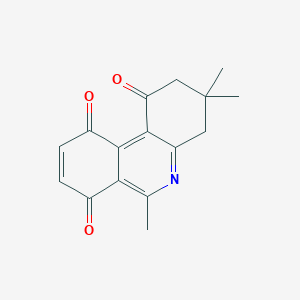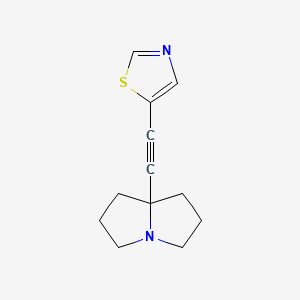
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is a complex organic compound that belongs to the class of pyrrolizines Pyrrolizines are known for their diverse biological activities and are often found in natural alkaloids
Méthodes De Préparation
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- can be approached through several methods:
Analyse Des Réactions Chimiques
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the pyrrolizine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazolylethynyl group, allowing for the introduction of various substituents. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- has several scientific research applications:
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Pyrrolizine derivatives are known for their biological activities, including hepatotoxic, neurotoxic, and cytotoxic effects. This compound can be used in studies to understand these effects and develop potential therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- involves its interaction with molecular targets and pathways. The thiazolylethynyl group plays a crucial role in its activity, allowing it to bind to specific enzymes or receptors. This binding can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- can be compared with other pyrrolizine derivatives:
Platynecine: A naturally occurring pyrrolizine alkaloid known for its hepatotoxicity.
Mikanecine: Another pyrrolizine alkaloid with similar toxicological properties.
Hyacinthacine: A polyhydroxylated pyrrolizine alkaloid with glycosidase inhibitory activity.
The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- lies in its thiazolylethynyl group, which imparts distinct chemical and biological properties not found in other pyrrolizine derivatives.
Conclusion
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and applications.
Propriétés
Numéro CAS |
651314-29-3 |
|---|---|
Formule moléculaire |
C12H14N2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C12H14N2S/c1-4-12(5-2-8-14(12)7-1)6-3-11-9-13-10-15-11/h9-10H,1-2,4-5,7-8H2 |
Clé InChI |
QUAAHPLRURZXII-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN2C1)C#CC3=CN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


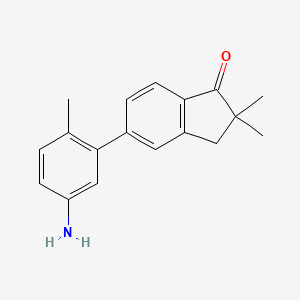

![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)


![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
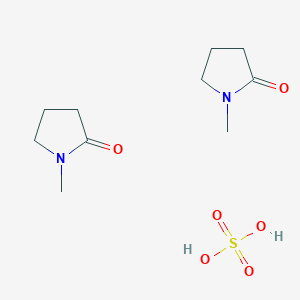
![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
